Ceefourin 1

Description

Properties

IUPAC Name |

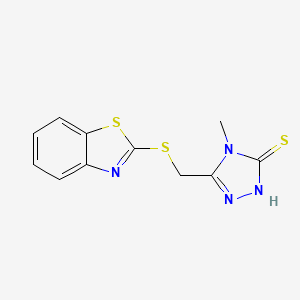

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNBVHCJAUXKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ceefourin 1: A Selective Inhibitor of Multidrug Resistance Protein 4 (MRP4)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ceefourin 1, a potent and selective small-molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4). MRP4 is an important transporter involved in the efflux of a wide array of endogenous signaling molecules and xenobiotics, making it a significant target in various physiological and pathological processes. The lack of specific inhibitors has long been a hurdle in studying the precise functions of MRP4.[1][2] The discovery of this compound has provided a valuable tool for elucidating the roles of MRP4 and presents a potential therapeutic agent.[1][2]

Introduction to MRP4 (ABCC4)

MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily, which utilizes the energy from ATP hydrolysis to transport substrates across cellular membranes.[3] It is expressed in various tissues, including the kidneys, liver, brain, and platelets.[4] The localization of MRP4 can be tissue-dependent, appearing on either the apical or basolateral membrane of polarized cells.[4]

MRP4 is known to transport a diverse range of substrates, including:

-

Eicosanoids: Prostaglandins and leukotrienes

-

Bile acids and conjugated steroids [5]

-

Antiviral and anticancer drugs: such as 6-mercaptopurine (6-MP)[3][7]

Given its role in transporting key signaling molecules and drugs, MRP4 is implicated in numerous physiological processes and diseases, including platelet function, inflammation, and multidrug resistance in cancer.[3][5][8]

Discovery and Characterization of this compound

This compound was identified through a high-throughput screening (HTS) of a diverse small-molecule library as a potent and selective inhibitor of MRP4.[1][3] It is a benzothiazole-containing compound that has demonstrated greater potency in cellular assays compared to the commonly used but less specific MRP inhibitor, MK-571.[1][2][7]

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Potency of this compound against MRP4

| Assay Type | Substrate | Cell Line | IC50 (µM) | Reference |

| D-luciferin Efflux | D-luciferin | HEK293 | 1.5 | [9] |

| Cellular Viability | - | HEK293 | 2.5 | [9] |

| Apoptosis Induction (in combination with 6-MP) | 6-Mercaptopurine | Jurkat | 0.1 (effective concentration) | [10] |

Table 2: Selectivity Profile of this compound

This compound exhibits high selectivity for MRP4 over other major ABC transporters.[1][2][9]

| Transporter | Common Name | Inhibition by this compound | Reference |

| ABCB1 | P-gp | No significant inhibition | [1][2][9] |

| ABCG2 | BCRP | No significant inhibition | [1][2][9] |

| ABCC1 | MRP1 | No significant inhibition | [1][2][9] |

| ABCC2 | MRP2 | Not specified | |

| ABCC3 | MRP3 | No significant inhibition | [11] |

Table 3: Physicochemical and Pharmacokinetic Properties

| Property | Observation | Reference |

| Cellular Toxicity | Low in various normal and cancer cell lines (IC50 > 50 µM) | [9] |

| Microsomal Stability | High | [1][2] |

| Acid Stability | High | [1][2] |

Mechanism of Action and Impact on Signaling Pathways

This compound acts by directly inhibiting the transport function of MRP4. By blocking the efflux of MRP4 substrates, it leads to their intracellular accumulation. This is particularly significant for signaling molecules like cAMP. The inhibition of cAMP efflux by this compound has been shown to activate downstream signaling pathways, such as the PKA-CREB pathway, which can influence cellular processes like proliferation and apoptosis.[6][10][12]

In the context of cancer, by preventing the efflux of chemotherapeutic drugs that are MRP4 substrates (e.g., 6-mercaptopurine), this compound can sensitize cancer cells to these agents, thereby reversing multidrug resistance.[7][10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MRP4 inhibitors. The following sections outline the key experimental protocols used in the characterization of this compound.

The identification of this compound was accomplished using a cell-based HTS assay.

-

Principle: This assay measures the efflux of a fluorescent MRP4 substrate from cells overexpressing the transporter. Inhibitors of MRP4 will block this efflux, leading to intracellular accumulation of the fluorescent substrate.

-

Cell Line: HEK293 cells stably overexpressing human MRP4 (HEK293/MRP4).

-

Substrate: A fluorescent substrate of MRP4, such as D-luciferin.[9]

-

Procedure:

-

Seed HEK293/MRP4 cells in 96-well or 384-well plates.

-

Allow cells to attach overnight.

-

Pre-incubate the cells with the compounds from the chemical library (e.g., at a final concentration of 10 µM).

-

Add the fluorescent MRP4 substrate to all wells.

-

Incubate for a defined period to allow for substrate uptake and efflux.

-

Wash the cells to remove the extracellular substrate.

-

Measure the intracellular fluorescence using a plate reader.

-

Compounds that result in a significant increase in intracellular fluorescence are identified as potential MRP4 inhibitors.

-

This in vitro assay directly measures the transport of a substrate into membrane vesicles containing high concentrations of the transporter.

-

Principle: Inside-out membrane vesicles are prepared from cells overexpressing MRP4. The ATP-dependent uptake of a radiolabeled or fluorescent substrate into these vesicles is measured in the presence and absence of the test compound.

-

Materials:

-

Procedure:

-

Incubate the membrane vesicles with the radiolabeled substrate and the test compound at various concentrations.

-

Initiate the transport reaction by adding ATP. A parallel reaction with AMP is run as a negative control.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate.

-

Wash the filters to remove any unbound substrate.

-

Measure the radioactivity retained on the filters (representing the substrate transported into the vesicles) using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the ATP-dependent transport in the presence of the inhibitor to the control.

-

This assay determines the ability of an MRP4 inhibitor to enhance the cytotoxicity of a chemotherapeutic drug that is an MRP4 substrate.

-

Principle: Cancer cells that are resistant to a particular drug due to MRP4-mediated efflux are treated with the drug in the presence or absence of the MRP4 inhibitor. A successful inhibitor will increase the drug's potency.

-

Cell Line: A cancer cell line known to overexpress MRP4 and be resistant to an MRP4 substrate drug (e.g., Jurkat cells and 6-mercaptopurine).[7][10]

-

Procedure:

-

Seed the cells in 96-well plates.

-

Treat the cells with a range of concentrations of the chemotherapeutic drug (e.g., 6-MP) alone, this compound alone, or a combination of both.

-

Incubate for a period appropriate to induce cell death (e.g., 24-72 hours).

-

Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

-

Compare the IC50 value of the chemotherapeutic drug in the presence and absence of this compound to determine the degree of chemosensitization.

-

Potential Applications and Future Directions

The high selectivity and potency of this compound make it a valuable research tool for investigating the diverse physiological and pathophysiological roles of MRP4. Its ability to modulate intracellular signaling and reverse multidrug resistance also suggests significant therapeutic potential.

-

Oncology: this compound could be used as an adjuvant therapy to enhance the efficacy of existing anticancer drugs that are substrates of MRP4, particularly in tumors where MRP4 is overexpressed.[3] It has been shown to induce apoptosis in acute myeloid leukemia (AML) cells.[12]

-

Cardiovascular Disease: Given MRP4's role in platelet function and the transport of signaling molecules involved in cardiovascular homeostasis, selective MRP4 inhibitors could have applications in thrombotic disorders.[8]

-

Inflammation: By modulating the transport of eicosanoids, MRP4 inhibitors may offer a novel approach to treating inflammatory conditions.

Future research should focus on the in vivo characterization of this compound, including its pharmacokinetic and pharmacodynamic properties, to fully assess its therapeutic potential. Further studies are also warranted to explore its effects in various disease models.

References

- 1. High-throughput screening identifies this compound and Ceefourin 2 as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRP4 transporter - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Multidrug resistance protein 4 (MRP4/ABCC4): a versatile efflux transporter for drugs and signalling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. Specific inhibition of the transporter MRP4/ABCC4 affects multiple signaling pathways and thrombus formation in human platelets | Haematologica [haematologica.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ceefourin-1, a MRP4/ABCC4 inhibitor, induces apoptosis in AML cells enhanced by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]

The Biological Roles of MRP4 in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug Resistance-Associated Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4), is a versatile efflux transporter with a pivotal role in a myriad of cellular processes.[1] Encoded by the ABCC4 gene, this 170-kDa protein is the smallest member of the MRP family and is uniquely localized to both apical and basolateral membranes of polarized cells, depending on the tissue type.[2][3] Its ability to transport a wide array of endogenous and xenobiotic organic anions underscores its significance in cellular protection, signaling, and drug disposition.[1] This technical guide provides a comprehensive overview of the core biological functions of MRP4, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Functions and Biological Significance

MRP4 is a key player in maintaining cellular homeostasis and mediating physiological responses through the efflux of a diverse range of substrates.

Regulation of Cyclic Nucleotide Signaling

A primary and extensively studied role of MRP4 is the transport of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] By actively extruding these second messengers from the cell, MRP4 acts as a critical negative regulator of cyclic nucleotide-dependent signaling pathways.[6] This function has profound implications for various cellular processes:

-

Smooth Muscle Cell Proliferation: In vascular smooth muscle cells, MRP4 expression is upregulated during proliferation. By limiting intracellular cAMP levels, MRP4 can modulate the PKA-CREB signaling pathway, thereby influencing cell growth.[6] Inhibition of MRP4 has been shown to enhance the antiproliferative effects of cAMP, suggesting its potential as a therapeutic target in vasculoproliferative disorders.[7]

-

Cardiac Function: MRP4 is expressed in cardiac myocytes and regulates intracellular cAMP levels.[8][9] While it plays a role in cAMP homeostasis, prolonged inhibition may lead to cardiac hypertrophy.[7][10]

-

Leukemia Cell Proliferation and Differentiation: In leukemia cells, MRP4 modulates intracellular cAMP levels, thereby controlling cell proliferation and differentiation.[2]

Prostaglandin and Eicosanoid Transport

MRP4 is a key transporter of prostaglandins, such as PGE1 and PGE2, and other eicosanoids.[11][12] This function is crucial in inflammatory processes and tumorigenesis.[11] Notably, the activity of MRP4 can be inhibited by several nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that part of their therapeutic effect may be attributed to the inhibition of prostaglandin release from cells.[11][12][13]

Platelet Function and Thrombosis

MRP4 is highly expressed in platelets and plays a significant role in their function.[14][15] It is involved in the storage and release of ADP from dense granules and transports signaling molecules like cAMP, cGMP, and thromboxane B2.[14] Inhibition of MRP4 can lead to reduced platelet aggregation and thrombus formation, making it a potential target for antiplatelet therapies.[14][16] Interestingly, chronic aspirin treatment has been shown to enhance platelet MRP4 expression, which may contribute to high on-aspirin platelet reactivity.[17][18]

Renal and Hepatic Excretion

MRP4 is highly expressed in the kidney and liver, where it contributes to the excretion of a wide range of organic anions and drugs.[2][19] In the kidney, it is localized to the apical membrane of proximal tubules and is involved in the urinary excretion of substances like urate, cAMP, cGMP, and diuretics such as hydrochlorothiazide and furosemide.[19] In the liver, MRP4 is found on the basolateral membrane and can be induced in cholestatic conditions to facilitate the efflux of bile acids into the bloodstream.[2]

Drug Resistance in Cancer

Quantitative Data on MRP4 Function

The following tables summarize key quantitative data related to MRP4 substrate transport and inhibition.

| Substrate | Km (µM) | Vmax (pmol/mg/min) | Cell/System Type | Reference(s) |

| Prostaglandin E1 (PGE1) | 2.1 | Not Reported | Insect cell (Sf9) and HEK293 cell membrane vesicles | [11][13] |

| Prostaglandin E2 (PGE2) | 3.4 | Not Reported | Insect cell (Sf9) and HEK293 cell membrane vesicles | [11][13] |

| cAMP | 45 (low affinity component in mM range also reported) | Not Reported | Everted membrane vesicles | [5] |

| cGMP | 10 (low affinity component in mM range also reported) | 58 ± 4 | Everted membrane vesicles | [5][24] |

| Urate | 1500 ± 300 | 47 ± 7 | Sf9 cell membrane vesicles | [25][24] |

| Methotrexate | 220 - 1300 | Not Reported | Various cell lines |

Table 1: Kinetic Parameters of MRP4 Substrate Transport

| Inhibitor | IC50 (µM) | Substrate Tested | Cell/System Type | Reference(s) |

| Indomethacin | Potent inhibitor (specific value not provided) | PGE1, PGE2 | Cells expressing MRP4 | [11] |

| Probenecid | Potent inhibitor | cAMP, cGMP | Sf9 cell membrane vesicles | [19] |

| Dipyridamole | Potent inhibitor | cAMP, cGMP | Sf9 cell membrane vesicles | [19] |

| MK-571 | Potent inhibitor | Estradiol 17β-glucuronide | MRP4 membrane vesicles | [16] |

| Ceefourin-1 | Concentration-dependent inhibition | Cyclic nucleotides, Thromboxane B2 | Isolated membrane vesicles | [14] |

Table 2: Inhibitors of MRP4 Transport Activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological roles of MRP4.

Vesicular Transport Assay

This assay measures the ATP-dependent transport of a substrate into inside-out membrane vesicles expressing MRP4.

Materials:

-

MRP4-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells) and control vesicles.[7]

-

Radiolabeled or fluorescently-labeled substrate (e.g., [3H]cAMP, fluo-cAMP).[7]

-

Transport Buffer (e.g., 10 mM Tris-HCl, 250 mM Sucrose, 10 mM MgCl2, pH 7.4).

-

ATP and AMP solutions (100 mM, pH 7.4).[6]

-

ATP regenerating system (optional): creatine kinase and creatine phosphate.[7]

-

Washing Buffer (e.g., 10 mM Tris-HCl, 250 mM Sucrose, 100 mM NaCl, 0.02% BSA, pH 7.4).

-

96-well filter plates and vacuum manifold.[6]

-

Scintillation counter or fluorescence plate reader.[6]

Procedure:

-

Thaw MRP4 and control membrane vesicles on ice.

-

Prepare a reaction mixture containing the labeled substrate in transport buffer.

-

In a 96-well plate, add the membrane vesicles (e.g., 50 µg protein/well).

-

To initiate the transport reaction, add either ATP or AMP (as a negative control) to the wells. For inhibition studies, pre-incubate vesicles with the inhibitor before adding ATP.

-

Incubate the plate at 32-37°C for a defined period (e.g., 1.5 - 10 minutes).[7]

-

Stop the reaction by adding ice-cold washing buffer.

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the vesicles from the reaction mixture.

-

Wash the filters with ice-cold washing buffer.

-

Quantify the amount of substrate transported into the vesicles by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorescent substrates).

-

ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from the transport in the presence of ATP.

Cellular Efflux Assay

This assay measures the ability of MRP4-expressing cells to efflux a substrate.

Materials:

-

HEK293 cells transiently or stably transfected with an MRP4 expression vector and control cells (untransfected or vector-transfected).[4][10]

-

Cell culture medium (e.g., DMEM).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope and/or fluorescence spectrometer.[4][10]

Procedure:

-

Seed MRP4-transfected and control cells in a multi-well plate.

-

Incubate the cells with the fluorescent substrate in culture medium for a specific duration (e.g., 1 hour) to allow for substrate uptake.[4][10]

-

Remove the substrate-containing medium and wash the cells thoroughly with PBS to remove extracellular substrate.

-

Add fresh, substrate-free medium or PBS to the cells.

-

Monitor the decrease in intracellular fluorescence over time using fluorescence microscopy or by measuring the fluorescence of the extracellular medium with a spectrometer. A faster decrease in intracellular fluorescence or a higher increase in extracellular fluorescence in MRP4-expressing cells compared to control cells indicates MRP4-mediated efflux.

siRNA-mediated Knockdown and Western Blot Analysis

This method is used to specifically reduce MRP4 expression and confirm the knockdown at the protein level.

Materials:

-

Cells endogenously expressing MRP4.

-

MRP4-specific siRNA and a non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibody against MRP4 and a loading control protein (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Transfection: Transfect cells with MRP4 siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 48-72 hours to allow for knockdown of MRP4 expression.

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-MRP4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.

-

-

Analysis: Quantify the band intensities to determine the extent of MRP4 knockdown.[5]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: MRP4-mediated Regulation of cAMP/PKA/CREB Signaling

Caption: MRP4 negatively regulates cAMP signaling by effluxing cAMP.

Experimental Workflow: Vesicular Transport Assay

Caption: Workflow for measuring MRP4 transport activity.

Logical Relationship: MRP4's Role in Drug Resistance

Caption: Mechanism of MRP4-mediated cancer drug resistance.

References

- 1. nmitaylor.com [nmitaylor.com]

- 2. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 3. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fluorescent Cell-Based Technique for Monitoring Efflux of MRP4 [scirp.org]

- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cell4pharma.com [cell4pharma.com]

- 7. Functional Expression of Multidrug Resistance Protein 4 MRP4/ABCC4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. Mouse Model Generation Guide | Genetargeting.com [genetargeting.com]

- 10. scirp.org [scirp.org]

- 11. arigobio.com [arigobio.com]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptglab.com [ptglab.com]

- 14. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MRP Transporter Substrate Identification | Evotec [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Real-Time Measurements of Intracellular cAMP Gradients Using FRET-Based cAMP Nanorulers | Springer Nature Experiments [experiments.springernature.com]

- 19. cAMP measurements with FRET-based sensors in excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Investigating Drug Resistance with Ceefourin 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ceefourin 1, a potent and highly selective inhibitor of Multidrug Resistance Protein 4 (MRP4), and its application in the investigation of drug resistance. This document outlines the core mechanism of this compound, presents quantitative data on its activity, details experimental protocols for its use, and visualizes the key signaling pathways it modulates.

Introduction to this compound and MRP4-Mediated Drug Resistance

Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that actively efflux cytotoxic drugs from cancer cells. Multidrug Resistance Protein 4 (MRP4), also known as ABCC4, is an important member of this transporter superfamily.[1][2] MRP4 is an organic anion transporter that effluxes a wide range of endogenous signaling molecules and various drugs, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4]

This compound is a benzothiazole-containing compound identified through high-throughput screening as a potent and highly selective inhibitor of MRP4.[2][3] It has demonstrated greater potency in cellular assays compared to the more broadly acting inhibitor, MK-571.[4] this compound's high selectivity for MRP4 over other major ABC transporters, such as P-glycoprotein (P-gp), ABCG2 (Breast Cancer Resistance Protein; BCRP), and MRP1, makes it a valuable tool for specifically studying the role of MRP4 in drug resistance and for developing strategies to overcome it.[2][3]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and cellular toxicity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Substrate | Assay System | IC50 Value | Reference |

| MRP4 | D-luciferin | HEK293 cells | 1.5 µM | [2] |

| MRP4 | - | HEK293 cells | 2.5 µM | [2] |

| MRP4 | - | - | 2.6 µM |

Table 2: Cellular Toxicity of this compound

| Cell Line | Cell Type | Toxicity (IC50) | Reference |

| HSF, MRC5 | Normal | >50 µM | [2] |

| BE(2)-C, IMR-32, LAN-1, SK-N-SH, NBL-WN, SHEP | Neuroblastoma | >50 µM | [2] |

| HEPG2, LNCap, SJ-G2, MCF7 | Other Human Cancer | >50 µM | [2] |

Table 3: Effect of this compound on Cell Proliferation

| Cell Line | Treatment | Effect | Concentration | Reference |

| Jurkat | This compound | 20% inhibition of proliferation | 1.5 µM | [1] |

| Jurkat | This compound | 40% inhibition of proliferation | 12 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on MRP4-mediated drug resistance.

MRP4-Mediated D-luciferin Efflux Assay

This bioluminescence-based assay is used to measure the inhibitory effect of this compound on MRP4 transport activity.

Materials:

-

HEK293 cells stably expressing MRP4 (HEK293-MRP4)

-

HEK293 parental cells (negative control)

-

D-luciferin (potassium or sodium salt)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Luminometer

-

96-well white, clear-bottom plates

Protocol:

-

Cell Seeding: Seed HEK293-MRP4 and parental HEK293 cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well and culture overnight.

-

Compound Treatment: On the day of the assay, remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO) to the designated wells. Incubate for 30 minutes at 37°C.

-

Substrate Addition: Add D-luciferin to each well at a final concentration of 5 µM.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for MRP4-mediated efflux of D-luciferin.

-

Luminescence Measurement: After incubation, measure the luminescence in each well using a luminometer. The intracellular accumulation of D-luciferin, which is inversely proportional to MRP4 activity, will result in a higher luminescent signal.

-

Data Analysis: Calculate the percentage of MRP4 inhibition for each concentration of this compound by comparing the luminescence in treated HEK293-MRP4 cells to that in vehicle-treated and parental cells. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

cAMP Efflux Assay

This assay quantifies the effect of this compound on the MRP4-mediated efflux of cyclic adenosine monophosphate (cAMP).

Materials:

-

Cancer cell line of interest (e.g., Jurkat, U937)

-

This compound

-

Forskolin (or other adenylyl cyclase activator)

-

Cell culture medium

-

PBS

-

cAMP enzyme immunoassay (EIA) kit

Protocol:

-

Cell Culture and Treatment: Culture the cells to the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

cAMP Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.

-

Sample Collection:

-

Extracellular cAMP: Collect the cell culture supernatant.

-

Intracellular cAMP: Wash the cells with ice-cold PBS and then lyse the cells using the lysis buffer provided in the cAMP EIA kit.

-

-

cAMP Measurement: Measure the concentration of cAMP in both the supernatant and the cell lysates using a competitive cAMP EIA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the intracellular and extracellular cAMP levels in this compound-treated cells to those in vehicle-treated cells. An increase in intracellular cAMP and a decrease in extracellular cAMP indicate inhibition of MRP4-mediated efflux.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay is used to assess the induction of apoptosis in cancer cells following treatment with this compound, alone or in combination with a chemotherapeutic agent.

Materials:

-

Cancer cell line of interest

-

This compound

-

Chemotherapeutic agent (e.g., 6-mercaptopurine)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with this compound, the chemotherapeutic agent, a combination of both, or vehicle control for a predetermined time period (e.g., 24-48 hours).

-

Cell Harvesting and Staining: Harvest the cells by trypsinization or scraping and wash with cold PBS. Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the effects of the combination treatment to the single-agent treatments to determine if this compound sensitizes the cells to the chemotherapeutic agent.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Workflow of MRP4-mediated drug efflux and its inhibition by this compound.

Caption: this compound modulates the cAMP/PKA/CREB signaling pathway.[5][6]

Conclusion

This compound is a powerful and specific tool for elucidating the mechanisms of MRP4-mediated multidrug resistance. Its high selectivity allows for targeted investigation of MRP4 function without the confounding off-target effects of broader-spectrum inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to assess the efficacy of this compound in sensitizing cancer cells to chemotherapy and to explore the downstream signaling consequences of MRP4 inhibition. A thorough understanding of the interplay between MRP4, its substrates, and inhibitors like this compound is critical for the development of novel therapeutic strategies to overcome drug resistance in cancer.

References

- 1. Multidrug Resistance Proteins (MRPs/ABCCs) in Cancer Chemotherapy and Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Role of cAMP in the Transcriptional Regulation of Multidrug Resistance-Associated Protein 4 (MRP4) in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening identifies this compound and Ceefourin 2 as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceefourin-1, a MRP4/ABCC4 inhibitor, induces apoptosis in AML cells enhanced by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceefourin 1: A Technical Guide to a Selective MRP4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceefourin 1 is a potent and highly selective small molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ATP-binding cassette subfamily C member 4 (ABCC4).[1][2][3] As a member of the benzothiazole class of compounds, this compound has emerged as a critical tool in the study of MRP4's physiological and pathological roles.[1][4] MRP4 is an important ATP-dependent efflux transporter responsible for the cellular extrusion of a wide array of endogenous signaling molecules, such as cyclic nucleotides (cAMP and cGMP), and various drugs, including chemotherapeutic agents.[2][3] The ability of this compound to selectively block this transporter without significantly affecting other ABC transporters like P-glycoprotein (P-gp), MRP1, or ABCG2, makes it an invaluable asset for both basic research and as a potential therapeutic agent.[1][2][3] This guide provides a comprehensive overview of this compound's chemical structure, its pharmacological properties, and detailed experimental protocols for its application.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 5-[(2-Benzothiazolylthio)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione. Its key structural and physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₀N₄S₃ |

| Molecular Weight | 294.42 g/mol |

| CAS Number | 315702-40-0 |

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (up to 100 mM or 29.44 mg/mL) |

| SMILES | CN1C(NN=C1CSC2=NC3=CC=CC=C3S2)=S |

| InChI Key | KVNBVHCJAUXKPJ-UHFFFAOYSA-N |

Pharmacological Properties and In Vitro Activity

This compound is characterized by its high potency and selectivity as an MRP4 inhibitor. It has been shown to be more effective in cellular assays than the commonly used, less selective MRP inhibitor, MK-571.[2] Furthermore, it exhibits low cellular toxicity across a range of normal and cancer cell lines and possesses high stability in microsomal and acidic environments.[1][2]

The following table summarizes the key pharmacological data for this compound.

| Parameter | Cell Line / System | Value |

| MRP4 Inhibition (IC₅₀) | - | 2.6 µM |

| D-luciferin Efflux (IC₅₀) | HEK293 | 1.5 µM |

| Cellular Toxicity (IC₅₀) | HEK293 | 2.5 µM |

| Cellular Toxicity (IC₅₀) | Various Cancer & Normal Cell Lines | >50 µM |

Mechanism of Action: MRP4 Inhibition

The primary mechanism of action of this compound is the direct inhibition of the MRP4 transporter protein. MRP4 is an integral membrane protein that actively transports a variety of substrates out of the cell, a process that is dependent on the hydrolysis of ATP. By binding to MRP4, this compound blocks this efflux, leading to the intracellular accumulation of MRP4 substrates.

One of the key substrates of MRP4 is cyclic adenosine monophosphate (cAMP). In certain cell types, including acute myeloid leukemia (AML) cells, the efflux of cAMP is a survival mechanism.[4][5] By inhibiting MRP4, this compound causes an increase in intracellular cAMP levels, which can trigger downstream signaling pathways, such as those involving CREB, leading to apoptosis.[5][6] This mechanism also underlies its ability to sensitize cancer cells to chemotherapeutic drugs that are MRP4 substrates, such as 6-mercaptopurine.[4][7]

Caption: Mechanism of this compound action via MRP4 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

MRP4 Inhibition Assay (D-luciferin Efflux)

This assay quantifies the ability of this compound to inhibit MRP4-mediated transport using the MRP4 substrate D-luciferin.

Methodology:

-

Cell Culture: HEK293 cells stably overexpressing MRP4 are seeded in 96-well plates and cultured to confluency.

-

Inhibitor Pre-incubation: The cell culture medium is replaced with a buffer (e.g., HBSS) containing varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO). The plates are incubated for 30 minutes at 37°C.

-

Substrate Loading: D-luciferin is added to each well to a final concentration of 5 µM and incubated for a further 60 minutes at 37°C to allow for cellular uptake and subsequent efflux.

-

Quantification of Efflux: An aliquot of the supernatant from each well is transferred to a new opaque 96-well plate.

-

Luciferase Reaction: A luciferase-containing reagent is added to the supernatant, and the resulting luminescence is measured using a plate reader. Lower luminescence indicates less efflux and therefore greater MRP4 inhibition.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the IC₅₀ value is calculated using a non-linear regression model.

Cell Viability Assay

This protocol determines the cytotoxic effects of this compound on cell lines.

Methodology:

-

Cell Seeding: Cells (e.g., Jurkat, CRL-1991) are seeded into 96-well plates at a density of 1 x 10⁵ cells per well.

-

Drug Treatment: this compound is added to the wells at a range of concentrations (e.g., 100 nM to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Cell viability is assessed using a standard method such as the Trypan Blue exclusion assay or a commercially available kit (e.g., MTT, MTS, or PrestoBlue).

-

Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified time (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and then resuspended in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

-

Staining: 100 µL of the cell suspension (1 x 10⁵ cells) is transferred to a flow cytometry tube. 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added.[4]

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[4]

-

Analysis: 400 µL of 1x Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.[4] Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Caption: A typical experimental workflow for an MRP4 inhibition assay.

Conclusion

This compound is a highly selective and potent inhibitor of the MRP4 transporter, making it an essential research tool for elucidating the diverse biological functions of MRP4. Its favorable properties, including low cytotoxicity and high stability, also suggest its potential for further development as a chemosensitizing agent in cancer therapy. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs to explore the multifaceted roles of MRP4 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High-throughput screening identifies this compound and Ceefourin 2 as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceefourin-1, a MRP4/ABCC4 inhibitor, induces apoptosis in AML cells enhanced by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Ceefourin 1: A Technical Whitepaper on the Discovery and Development of a Selective MRP4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceefourin 1 is a potent and highly selective small-molecule inhibitor of Multidrug Resistance Protein 4 (MRP4/ABCC4), an ATP-binding cassette (ABC) transporter.[1][2][3] Discovered through high-throughput screening, this compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of MRP4 and as a potential therapeutic agent, particularly in oncology.[2][3] This document provides an in-depth technical overview of the discovery, mechanism of action, and development of this compound, including quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction: The Discovery of this compound

The discovery of this compound addressed a significant need for selective inhibitors of MRP4 to overcome the limitations of existing compounds, which often lacked specificity and exhibited off-target effects.[3] A high-throughput screening effort was undertaken to identify novel small molecules that could selectively block the efflux of MRP4 substrates.[2][3] This screening identified this compound, a benzothiazole-containing compound, as a potent and highly selective inhibitor of MRP4.[1][4] Subsequent studies have demonstrated its efficacy in vitro and in vivo, highlighting its potential as a chemosensitizer and a direct anti-cancer agent.[1][5]

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the MRP4 transporter.[1][2] MRP4 is an organic anion transporter responsible for the efflux of a wide range of endogenous and exogenous molecules, including cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and various chemotherapeutic drugs such as 6-mercaptopurine (6-MP).[2][4][6]

By inhibiting MRP4, this compound leads to the intracellular accumulation of these substrates. The elevation of intracellular cAMP levels activates downstream signaling pathways, most notably the Protein Kinase A (PKA) and cAMP-response element binding protein (CREB) pathway, which can trigger apoptosis in cancer cells.[4][5] Furthermore, by preventing the efflux of chemotherapeutic agents, this compound can enhance their efficacy and overcome drug resistance.[4][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from various published studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | IC50 Value | Reference |

| D-luciferin Efflux Inhibition | HEK293 | 1.5 µM | [1] |

| Cellular Toxicity | HEK293 | 2.5 µM | [1] |

| Cellular Toxicity | Various Cancer & Normal Cell Lines | >50 µM | [1] |

| Inhibition of Proliferation (20%) | Jurkat | 1.5 µM | [7] |

| Inhibition of Proliferation (40%) | Jurkat | 12 µM | [7] |

Table 2: Selectivity of this compound

| Transporter | Selectivity | Reference |

| P-glycoprotein (P-gp) | Highly Selective for MRP4 | [1][2] |

| ABCG2 (BCRP) | Highly Selective for MRP4 | [1][2] |

| MRP1 (ABCC1) | Highly Selective for MRP4 | [1][2] |

| MRP2 (ABCC2) | Not explicitly stated, but implied high selectivity for MRP4 | [4] |

| MRP3 (ABCC3) | Not explicitly stated, but implied high selectivity for MRP4 | [4] |

| MRP5 (ABCC5) | Not explicitly stated, but implied high selectivity for MRP4 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Cell Proliferation and Viability Assay

This protocol is adapted from studies investigating the effect of this compound on Jurkat leukemic cells.[5][7]

-

Cell Culture: Culture Jurkat cells in appropriate media and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed 1 x 10^6 cells/mL in a multi-well plate.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1.5, 10, 50 µM) and/or other compounds like 6-mercaptopurine.[5] Include a vehicle-only control.

-

Incubation: Incubate the cells for 24 hours.[5]

-

Cell Counting: Perform cell counting using a cell counter following the trypan blue exclusion protocol to differentiate between viable and non-viable cells.[5]

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.

Apoptosis Assay using FITC Annexin V and Propidium Iodide

This protocol is based on the methodology used to assess this compound-induced apoptosis.[5][8]

-

Cell Treatment: Treat 1 x 10^6 cells with the desired concentrations of this compound and/or other agents for 24 hours.[5]

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).[5]

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI).[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[7] Apoptotic cells will be FITC Annexin V positive and PI negative.

In Vivo Subacute Toxicity Study in Mice

This protocol provides a general framework for assessing the in vivo toxicity of this compound, as described in studies with BALB/c mice.[5]

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

-

Drug Administration: Administer this compound via intraperitoneal injection at the desired dosage. Include a vehicle control group.

-

Monitoring: Monitor the mice for any signs of toxicity, including changes in weight, behavior, and overall health.

-

Blood and Tissue Collection: At the end of the study period, collect blood samples for analysis of blood parameters and hepatic and renal function. Harvest organs for histological examination.

-

Analysis: Analyze the collected data to assess any potential toxicity of this compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes associated with this compound.

References

- 1. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multidrug resistance-associated protein 4 regulates cAMP-dependent signaling pathways and controls human and rat SMC proliferation - ProQuest [proquest.com]

- 3. High-throughput screening identifies this compound and Ceefourin 2 as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multidrug Resistance Protein 4 (MRP4/ABCC4) Regulates cAMP Cellular Levels and Controls Human Leukemia Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ceefourin 1 in Neuroblastoma Research: A Technical Guide

Abstract

Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk, chemoresistant cases. A key mechanism of chemoresistance involves the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 4 (MRP4/ABCC4), which effluxes chemotherapeutic agents from cancer cells. Ceefourin 1 has been identified as a potent, highly selective, and stable benzothiazole-containing inhibitor of MRP4.[1][2] This technical guide provides an in-depth overview of this compound's role in neuroblastoma research, focusing on its mechanism of action, quantitative efficacy, and its potential as a chemosensitizer. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support researchers, scientists, and drug development professionals in this field.

Introduction to Neuroblastoma and MRP4-Mediated Chemoresistance

Neuroblastoma is the most common extracranial solid tumor in childhood, responsible for approximately 15% of pediatric cancer-related deaths.[3] A significant barrier to successful treatment, especially in high-risk patients, is the development of multidrug resistance. Overexpression of ABC transporters is a primary cause of this resistance.

Multidrug Resistance Protein 4 (MRP4), a member of the ABC transporter family, is implicated in the efflux of various anticancer drugs and endogenous signaling molecules.[4] Notably, the overexpression of MRP4 in neuroblastoma is significantly associated with poor prognosis, highlighting it as a critical therapeutic target.[2] MRP4's substrates include cyclic nucleotides like cyclic adenosine monophosphate (cAMP), which plays a role in cell proliferation, differentiation, and apoptosis.[2]

This compound: A Selective MRP4 Inhibitor

This compound was identified through high-throughput screening as a potent and highly selective inhibitor of MRP4.[2] Its selectivity is a key advantage, as it shows minimal inhibition of other major ABC transporters like P-glycoprotein (P-gp), ABCG2 (BCRP), and MRP1, thereby reducing the likelihood of off-target effects.[1] This specificity makes this compound an invaluable tool for studying MRP4 function and a promising candidate for clinical applications aimed at overcoming chemoresistance in neuroblastoma.[1][2]

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of MRP4's efflux function. This leads to the intracellular accumulation of MRP4 substrates, most notably cAMP. The resulting elevation in intracellular cAMP levels activates downstream signaling pathways that can suppress proliferation and induce programmed cell death (apoptosis).

In leukemic cells, a model that provides insight into potential mechanisms in neuroblastoma, this compound-mediated MRP4 inhibition leads to the activation of the cAMP-response element-binding protein (CREB), a transcription factor that regulates genes involved in apoptosis.[5] This activation of the intrinsic apoptotic pathway is a key consequence of MRP4 inhibition.[2]

Quantitative Data Presentation

This compound's primary value in neuroblastoma appears to be as a chemosensitizer rather than a direct cytotoxic agent. This is supported by its low intrinsic toxicity against a panel of neuroblastoma cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line Type | Cell Line Name | IC50 (µM) | Reference |

|---|---|---|---|

| Neuroblastoma | BE(2)-C, IMR-32, LAN-1, SK-N-SH, NBL-WN, SHEP | > 50 | [1] |

| Human Embryonic Kidney | HEK293 | 2.5 | [1] |

| Human Fibroblast | HSF, MRC5 | > 50 | [1] |

| Other Human Cancer | HEPG2, LNCap, SJ-G2, MCF7 | > 50 |[1] |

Table 2: Functional Inhibition by this compound

| Assay | Cell Line | Effect | IC50 or Effective Conc. | Reference |

|---|---|---|---|---|

| D-luciferin Efflux | - | Inhibition of MRP4 transport | 1.5 µM | [1] |

| Proliferation | Jurkat (Leukemia) | 20% Inhibition | 1.5 µM | [2][6] |

| Proliferation | Jurkat (Leukemia) | 40% Inhibition | 12 µM |[2][6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of neuroblastoma cells.

Methodology:

-

Cell Seeding: Plate neuroblastoma cells (e.g., SH-SY5Y, BE(2)-C) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound, often in combination with a chemotherapeutic agent.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and/or another cytotoxic drug for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

This compound as a Chemosensitizer

The most significant role for this compound in neuroblastoma research is its ability to act as a chemosensitizer. By inhibiting MRP4, this compound prevents the efflux of co-administered chemotherapeutic drugs that are MRP4 substrates.[2] This leads to higher and more sustained intracellular concentrations of the cytotoxic agent, thereby enhancing its efficacy and potentially overcoming resistance.[4] This strategy has been demonstrated effectively in leukemia models with the drug 6-mercaptopurine and holds considerable promise for neuroblastoma.[2][4]

Conclusion and Future Directions

This compound is a powerful research tool and a promising therapeutic agent for neuroblastoma. Its high selectivity for MRP4 allows for the specific investigation of this transporter's role in chemoresistance and cell signaling. By inhibiting MRP4, this compound can trigger apoptosis via the cAMP/CREB pathway and, more importantly, can re-sensitize resistant neuroblastoma cells to conventional chemotherapy.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in combination with standard-of-care chemotherapeutics (e.g., vincristine, etoposide) in preclinical neuroblastoma xenograft models.

-

Biomarker Identification: Identifying patient populations with high MRP4 expression who would be most likely to benefit from a this compound-based combination therapy.

-

Elucidation of Downstream Pathways: Further dissecting the downstream targets of CREB activation in neuroblastoma cells following MRP4 inhibition to identify other potential therapeutic vulnerabilities.

The continued investigation of this compound and the MRP4 pathway is a critical step toward developing more effective and targeted treatments for children with high-risk and relapsed neuroblastoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects and mechanisms of puerarin against neuroblastoma: insights from bioinformatics and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Impact of Ceefourin 1 on Acute Myeloid Leukemia Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Ceefourin 1, a potent and highly selective inhibitor of the Multidrug Resistance Protein 4 (MRP4/ABCC4), on acute myeloid leukemia (AML) cells. The information presented herein is compiled from recent scientific literature to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound functions as a specific inhibitor of the MRP4 transporter.[1] MRP4 is an ATP-binding cassette (ABC) transporter that plays a crucial role in cellular efflux, including the extrusion of cyclic adenosine monophosphate (cAMP).[1][2] In the context of AML, the inhibition of MRP4 by this compound leads to the intracellular accumulation of cAMP. This increase in intracellular cAMP levels subsequently promotes downstream signaling through the cAMP response element-binding protein (CREB), ultimately inducing apoptosis in AML cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on AML and other leukemic cell lines.

Table 1: Anti-proliferative Effects of this compound on Jurkat Leukemic Cells

| Concentration of this compound | Inhibition of Proliferation |

| 1.5 µM | 20% |

| 12 µM | 40% |

| Data from a study on Jurkat leukemic cells, which provides insight into the dose-dependent anti-proliferative effects of this compound.[3] |

Table 2: Effects of this compound on AML Cell Lines

| Cell Line | Treatment | Observed Effect |

| U937 | This compound | Inhibition of cAMP efflux, induction of apoptosis.[1][2] |

| HL-60 | This compound | Inhibition of cAMP efflux, induction of apoptosis.[1][2] |

| KG1a | This compound | Inhibition of cAMP efflux, induction of apoptosis.[1][2] |

| U937, HL-60, KG1a | This compound + Histamine | Enhanced apoptosis compared to this compound alone.[1][2] |

| These findings highlight the pro-apoptotic effects of this compound across various AML cell line models.[1][2] |

Signaling Pathway

The primary signaling cascade initiated by this compound in AML cells involves the inhibition of MRP4 and the subsequent accumulation of intracellular cAMP, leading to the activation of CREB and the induction of apoptosis.

Caption: this compound signaling pathway in AML cells.

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the impact of this compound on AML cells.[1][2]

Cell Lines and Culture

-

Cell Lines: Human acute myeloid leukemia cell lines U937, HL-60, and KG1a were utilized as in vitro models.[1][2]

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cyclic AMP Efflux Assay

This assay is designed to measure the exclusion of cAMP from the cells, a primary function of the MRP4 transporter.

Caption: Workflow for cAMP Efflux Assay.

-

Cell Treatment: AML cells were treated with this compound at various concentrations for a specified duration.

-

Sample Collection: Following treatment, the cell suspension was centrifuged to separate the cells (for intracellular cAMP measurement) from the supernatant (for extracellular cAMP measurement).

-

cAMP Measurement: Intracellular and extracellular cAMP levels were quantified using a commercially available cAMP enzyme immunoassay kit.

Apoptosis Assays

The induction of apoptosis by this compound was evaluated through multiple methods to ensure robust and reliable results.

1. Western Blot for Caspase-3 and PARP Cleavage:

-

Principle: This method detects the cleavage of key apoptotic proteins, caspase-3 and poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.

-

Protocol:

-

AML cells were treated with this compound.

-

Total cell lysates were prepared, and protein concentration was determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

2. Annexin V Binding Assay:

-

Principle: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine, a marker of early apoptosis, through its binding to fluorescently labeled Annexin V.

-

Protocol:

-

This compound-treated AML cells were harvested and washed.

-

Cells were resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

-

After a brief incubation in the dark, the cells were analyzed by flow cytometry.

-

Caption: Logical relationship of apoptosis assays.

Cell Differentiation Assay

To determine if this compound induces differentiation in AML cells, the expression of specific cell surface markers was assessed.

-

Method: The levels of CD14 and CD11b were quantified by flow cytometry, and CD88 expression was evaluated by Western blot.[1][2] Cell morphology was also examined.

-

Result: The studies found no evidence of cell differentiation induced by this compound.[1][2]

Conclusion

The available data strongly indicate that this compound induces apoptosis in acute myeloid leukemia cells by inhibiting the MRP4-mediated efflux of cAMP, leading to the activation of the CREB signaling pathway.[1][2] This targeted mechanism of action, combined with its potential for synergistic effects with other agents like histamine, positions this compound as a promising candidate for further investigation in the development of novel AML therapies.[1] The detailed experimental protocols provided herein offer a foundation for researchers to build upon these findings and further explore the therapeutic potential of MRP4 inhibition in leukemia.

References

Methodological & Application

Application Notes and Protocols for Ceefourin 1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceefourin 1 is a potent and highly selective small molecule inhibitor of the Multidrug Resistance Protein 4 (MRP4), also known as ABCC4.[1][2] MRP4 is an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of endogenous and xenobiotic compounds, including signaling molecules like cyclic adenosine monophosphate (cAMP) and chemotherapeutic agents.[2][3] By inhibiting MRP4, this compound can modulate intracellular signaling pathways and reverse chemoresistance in various cancer cell types, making it a valuable tool for cancer research and drug development.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound selectively binds to and inhibits the transporter function of MRP4. This inhibition leads to the intracellular accumulation of MRP4 substrates.[2] A key consequence of MRP4 inhibition by this compound is the elevation of intracellular cAMP levels, as MRP4 is a primary efflux pump for this second messenger.[6][7] The resulting increase in intracellular cAMP can activate downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, leading to various cellular responses including apoptosis and inhibition of proliferation.[6]

Signaling Pathway of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-throughput screening identifies this compound and Ceefourin 2 as highly selective inhibitors of multidrug resistance protein 4 (MRP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceefourin-1, a MRP4/ABCC4 inhibitor, induces apoptosis in AML cells enhanced by histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies Using Ceefourin 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ceefourin 1, a potent and highly selective inhibitor of Multidrug Resistance Protein 4 (MRP4), in preclinical in vivo research. The protocols outlined below are intended to facilitate the design and execution of animal studies to evaluate the therapeutic potential of this compound, particularly in the context of oncology.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets MRP4 (also known as ABCC4), an ATP-binding cassette (ABC) transporter.[1] MRP4 is an efflux pump that actively transports a wide range of endogenous and xenobiotic substances out of cells, including cyclic nucleotides (cAMP and cGMP), prostaglandins, and various chemotherapeutic agents.[2] By inhibiting MRP4, this compound leads to the intracellular accumulation of these substrates, which can modulate cellular signaling pathways and enhance the efficacy of cytotoxic drugs. This makes this compound a promising candidate for investigation as a chemosensitizer and as a standalone therapeutic agent.[3][4]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of MRP4-mediated substrate transport. A key substrate of MRP4 is cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways.[5] In cancer cells, particularly in malignancies like acute myeloid leukemia (AML), the efflux of cAMP by MRP4 can contribute to cell proliferation and survival.[6]

By blocking MRP4, this compound increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5] The activation of the PKA-CREB signaling pathway can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[6]

References

- 1. probiocdmo.com [probiocdmo.com]

- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific MRP4 Inhibitor Ceefourin-1 Enhances Apoptosis Induced by 6-Mercaptopurine in Jurkat Leukemic Cells, but Not in Normal Lymphoblast Cell Line CRL-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ceefourin 1 and 6-mercaptopurine Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigation of the combination therapy involving Ceefourin 1 and 6-mercaptopurine (6-MP). 6-mercaptopurine is a well-established antimetabolite used in the treatment of various cancers, particularly acute lymphoblastic leukemia.[1] Its efficacy, however, can be limited by the development of drug resistance. One mechanism of resistance involves the efflux of 6-MP from cancer cells by ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance Protein 4 (MRP4).[2][3]

This compound is a potent and highly selective inhibitor of MRP4.[4][5] By blocking the action of MRP4, this compound can increase the intracellular concentration of 6-MP, thereby enhancing its cytotoxic and apoptotic effects in cancer cells. This combination therapy represents a promising strategy to overcome MRP4-mediated drug resistance and improve the therapeutic efficacy of 6-mercaptopurine.

Mechanism of Action

The synergistic or additive effect of the this compound and 6-mercaptopurine combination stems from their distinct but complementary mechanisms of action:

-

6-Mercaptopurine (6-MP): As a purine analog, 6-MP interferes with DNA and RNA synthesis.[6][7] Following intracellular conversion to its active metabolites, it can be incorporated into nucleic acids, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.[6][7] Additionally, its metabolites inhibit key enzymes involved in the de novo purine synthesis pathway.[6][7]

-

This compound: This small molecule selectively inhibits the MRP4 transporter.[4][5] MRP4 is responsible for the active efflux of various endogenous and xenobiotic compounds, including 6-mercaptopurine and its metabolites, from the cell.[2][3] By inhibiting MRP4, this compound effectively traps 6-MP inside the cancer cell, leading to a higher intracellular drug concentration and prolonged exposure.[2][3]

The combined action results in an enhanced anti-cancer effect, as the increased intracellular accumulation of 6-MP due to this compound's activity potentiates its cytotoxic and apoptotic effects.[2][3]

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound and 6-mercaptopurine on Jurkat cells (a human T-lymphocyte cell line) after 24 hours of treatment.

Table 1: Inhibition of Jurkat Cell Proliferation [2]

| Treatment | Concentration (µM) | Inhibition of Proliferation (%) |

| 6-Mercaptopurine | 4.25 | 20 |

| 8.5 | 40 | |

| This compound | 1.5 | 20 |

| 12 | 40 | |

| Combination | ||

| 4.25 µM 6-MP + 1.5 µM this compound | N/A | Significantly greater than 4.25 µM 6-MP alone |

| 4.25 µM 6-MP + 10 µM this compound | N/A | Additive effect, significantly greater than 8.5 µM 6-MP alone |

Table 2: Induction of Apoptosis in Jurkat Cells [2]

| Treatment | Concentration (µM) | Apoptosis (%) | Fold Increase vs. 6.75 µM 6-MP |

| 6-Mercaptopurine | 6.75 | ~20 | 1 |

| 13.5 | ~40 | 2 | |

| This compound | 0.1 | Not significant | N/A |

| 1.5 | Significant | N/A | |

| Combination | |||

| 6.75 µM 6-MP + 0.1 µM this compound | N/A | Enhanced vs. 6.75 µM 6-MP alone | >1 |

| 6.75 µM 6-MP + 1.5 µM this compound | N/A | ~50 | 2.5 |

| 6.75 µM 6-MP + 10 µM this compound | N/A | ~75 | 3.75 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol is used to determine the number of viable cells in a cell suspension.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4%)

-

Phosphate-buffered saline (PBS) or serum-free medium

-

Hemocytometer

-

Microscope

-

Micropipettes

-

Microcentrifuge tubes

Protocol:

-

Harvest cells and centrifuge at 100 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS or serum-free medium to obtain a single-cell suspension.

-

In a clean microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).

-

Incubate the mixture at room temperature for 3 minutes.

-

Carefully load 10 µL of the cell-dye mixture into the chamber of a clean hemocytometer.

-

Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells.

Materials:

-

Cells to be analyzed

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells at a density of 1 x 10^6 cells/mL and treat with this compound, 6-mercaptopurine, or the combination for the desired time. Include untreated control samples.

-

Harvest the cells, including any floating cells from the culture medium, by centrifugation.

-